molecular formula C9H6FN3O2 B1437350 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-94-6

1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1437350
CAS No.: 1038240-94-6
M. Wt: 207.16 g/mol
InChI Key: VKSWBIDDMLYYAU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazole ring

Synthetic Routes and Reaction Conditions:

  • Heterocyclic Synthesis: The compound can be synthesized through a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne in the presence of a copper(I) catalyst. This reaction forms the triazole ring.

  • Fluorination: The fluorophenyl group can be introduced using electrophilic fluorination methods, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency. The reaction conditions are carefully monitored to optimize yield and purity.

  • Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis can be employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the triazole ring to produce various reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides, which are useful in various applications.

  • Reduced Derivatives: Reduction of the triazole ring can produce compounds with altered electronic properties.

  • Substituted Derivatives: Nucleophilic substitution can introduce a variety of functional groups, leading to diverse chemical properties.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures when working with chemical substances .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the field of study or industry it’s being used in. It could potentially be explored for use in the development of new materials or pharmaceuticals .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine: Similar in structure but lacks the triazole ring, leading to different chemical properties and applications.

  • 2-Bromo-1-(2-fluorophenyl)ethanone: Contains a bromo group instead of the carboxylic acid, resulting in distinct reactivity and uses.

This compound stands out due to its unique combination of functional groups, which contribute to its versatility and potential in various scientific and industrial applications.

Would you like more detailed information on any specific aspect?

Properties

IUPAC Name

1-(2-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWBIDDMLYYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (110 mg) was dissolved in ethanol (3 ml)-water (2 ml)-1M aqueous sodium hydroxide solution (1 ml) and the mixture was stirred at 60° C. for 12 hr. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was diluted with water, neutralized (pH:2) with 1M hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the object product (92 mg).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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